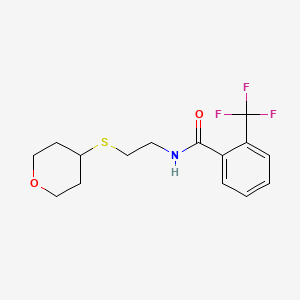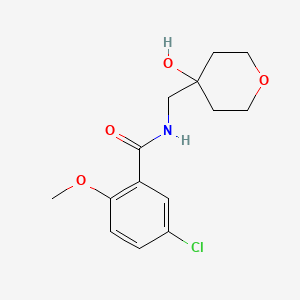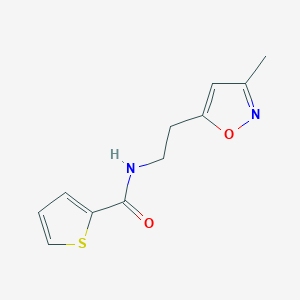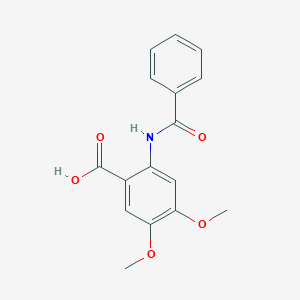![molecular formula C17H14Cl6N2O4S2 B2977116 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane CAS No. 669728-58-9](/img/structure/B2977116.png)
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, commonly known as DTCS, is a chemical compound that has been widely used in scientific research. It is a member of the diazepane family and is a potent inhibitor of protein kinase C (PKC).
Mechanism of Action
DTCS binds to the regulatory domain of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane and prevents its activation. This compound is activated by various stimuli such as diacylglycerol (DAG) and calcium ions. Upon activation, this compound phosphorylates its downstream targets, which leads to various cellular responses. DTCS inhibits this process by preventing the activation of this compound, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
DTCS has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. DTCS has also been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. DTCS has been reported to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DTCS has several advantages for lab experiments. It is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, which makes it a valuable tool for studying the role of this compound in various cellular processes. DTCS is also stable and can be stored for long periods of time. However, DTCS has some limitations as well. It is a toxic compound and should be handled with care. DTCS is also relatively expensive, which makes it less accessible for some researchers.
Future Directions
DTCS has several potential future directions. It can be used as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. DTCS can also be used to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various physiological processes such as synaptic plasticity and memory formation. Future research can focus on developing more potent and selective inhibitors of this compound, which can have better therapeutic potential. DTCS can also be used as a tool to study the role of this compound in various signaling pathways and to identify new downstream targets of this compound.
Conclusion:
In conclusion, DTCS is a potent and selective inhibitor of this compound that has been extensively used in scientific research. It has several biochemical and physiological effects and has potential therapeutic applications. DTCS has advantages and limitations for lab experiments and has several potential future directions. Further research is needed to fully understand the role of this compound in various cellular processes and to develop better therapeutic agents.
Synthesis Methods
DTCS can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
DTCS has been extensively used in scientific research as a tool to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various cellular processes. This compound is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. DTCS inhibits the activity of this compound by binding to its regulatory domain, thereby preventing its activation. This has led to the identification of several downstream targets of this compound and has helped in understanding its role in various physiological processes.
Properties
IUPAC Name |
1,4-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl6N2O4S2/c18-10-6-14(22)16(8-12(10)20)30(26,27)24-2-1-3-25(5-4-24)31(28,29)17-9-13(21)11(19)7-15(17)23/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNBSKFSKCHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)


![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)






![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)
![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
